molecular formula C26H25N5O6S B2635943 ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate CAS No. 310449-98-0

ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2635943
CAS No.: 310449-98-0
M. Wt: 535.58
InChI Key: ATGIICGLKNDRQS-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features a variety of functional groups, including furan, triazole, and benzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include hydrazine, ethyl chloroformate, and various catalysts to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

Ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial activities.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan moiety may also contribute to its bioactivity by interacting with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like nitrofurantoin, which also contain a furan ring, exhibit similar antimicrobial properties.

    Triazole Derivatives: Compounds like fluconazole, which contain a triazole ring, are used as antifungal agents.

Uniqueness

Ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is unique due to its combination of functional groups, which may confer a broader range of bioactivity compared to compounds with only one of these groups.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O6S/c1-3-36-25(34)17-10-12-18(13-11-17)28-23(32)16-38-26-30-29-22(15-27-24(33)21-9-6-14-37-21)31(26)19-7-4-5-8-20(19)35-2/h4-14H,3,15-16H2,1-2H3,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGIICGLKNDRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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